molecular formula C8H6BrN3O B13006080 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Cat. No.: B13006080
M. Wt: 240.06 g/mol
InChI Key: OPHWZCPGLUSWGR-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a heterocyclic compound with a molecular formula of C7H5BrN2O. This compound is known for its applications in medicinal chemistry and pharmaceutical research due to its unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of a carboxamide group. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the process would involve optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biological pathways. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-7-azaindole
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is unique due to its specific bromination and carboxamide functional groups, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it offers a unique combination of properties that make it valuable in medicinal chemistry and pharmaceutical research .

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C8H6BrN3O/c9-5-1-4-2-6(7(10)13)12-8(4)11-3-5/h1-3H,(H2,10,13)(H,11,12)

InChI Key

OPHWZCPGLUSWGR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=NC=C1Br)C(=O)N

Origin of Product

United States

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